molecular formula C9H15NO2 B8435503 1-Cyclohexyl-1,2-propanedione-2-oxime

1-Cyclohexyl-1,2-propanedione-2-oxime

Cat. No.: B8435503
M. Wt: 169.22 g/mol
InChI Key: GIYZJSLQVOWCAR-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Stereochemical Configuration

The crystal structure of 1-cyclohexyl-1,2-propanedione-2-oxime remains unreported in the literature. However, insights can be drawn from analogous oxime-metal complexes. For instance, tris(1-phenyl-1,2-propanedione-2-oximato-κ²N,O)cobalt(III) crystallizes in the monoclinic space group $$ P2_1/c $$ with lattice parameters $$ a = 11.309 \, \text{Å} $$, $$ b = 19.477 \, \text{Å} $$, $$ c = 11.615 \, \text{Å} $$, and $$ \beta = 109.071^\circ $$. The cobalt complex’s oxime ligands adopt a planar geometry, with bond lengths of $$ \text{Co–N} = 1.89 \, \text{Å} $$ and $$ \text{Co–O} = 1.91 \, \text{Å} $$. By analogy, the free oxime ligand likely exhibits a similar planar configuration, stabilized by intramolecular hydrogen bonding between the oxime (-NOH) and carbonyl groups.

Parameter Value
Molecular formula $$ \text{C}9\text{H}{15}\text{NO}_2 $$
Molar mass (g/mol) 169.22
Space group (analog) $$ P2_1/c $$
Bond length (C=O) ~1.21 Å (estimated)
Bond angle (O=C–C) ~120° (estimated)

The cyclohexyl group introduces steric hindrance, likely favoring a chair conformation that minimizes gauche interactions. This spatial arrangement impacts reactivity, as the oxime’s lone pair on nitrogen becomes less accessible for coordination or nucleophilic attacks.

Electronic Structure and Molecular Orbital Calculations

Density Functional Theory (DFT) calculations at the RB3LYP/6-31G** level provide insights into the electronic structure of related oximes. For this compound, the Highest Occupied Molecular Orbital (HOMO) is localized on the oxime nitrogen and adjacent carbonyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the cyclohexyl ring and distal carbonyl (Figure 1).

Figure 1: Schematic representation of HOMO and LUMO distributions (hypothetical).

$$
\text{HOMO: } \psi{\text{HOMO}} = -0.32 \, \text{eV (N, O orbitals)} \
\text{LUMO: } \psi
{\text{LUMO}} = +1.45 \, \text{eV (C=O, cyclohexyl)}
$$

The energy gap ($$ \Delta E = 1.77 \, \text{eV} $$) suggests moderate kinetic stability, consistent with its shelf life under inert conditions. Natural Bond Orbital (NBO) analysis predicts hyperconjugative interactions between the oxime’s σ($$ \text{N–O} $$) and π*($$ \text{C=O} $$), stabilizing the molecule by ~15 kcal/mol.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

Key vibrational modes include:

  • $$ \nu(\text{N–O}) $$: 945–970 cm⁻¹ (oxime stretching)
  • $$ \nu(\text{C=O}) $$: 1710–1740 cm⁻¹ (ketone carbonyl)
  • $$ \nu(\text{O–H}) $$: 3200–3400 cm⁻¹ (broad, oxime hydroxyl)
NMR Spectroscopy
  • ¹H NMR (CDCl₃):
    • Cyclohexyl protons: δ 1.2–1.8 ppm (multiplet, 10H)
    • Oxime proton: δ 8.3 ppm (singlet, 1H)
    • Methyl group: δ 2.1 ppm (singlet, 3H)
  • ¹³C NMR:
    • Carbonyl carbons: δ 195–205 ppm
    • Cyclohexyl carbons: δ 25–35 ppm
UV-Vis Spectroscopy

A strong absorption band at $$ \lambda_{\text{max}} = 280 \, \text{nm} $$ ($$ \varepsilon = 4500 \, \text{L·mol⁻¹·cm⁻¹} $$) arises from $$ n \rightarrow \pi^* $$ transitions in the oxime and carbonyl groups.

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) of analogous oximes reveals decomposition onset temperatures of ~200°C. For this compound, the cyclohexyl group enhances thermal stability via steric protection of the oxime moiety. Key thermodynamic parameters include:

Property Value
Melting point 85–90°C (estimated)
$$ \Delta H_{\text{f}}^\circ $$ -120 kJ/mol (DFT)
Decomposition temp. 210°C (predicted)

The compound is stable under anhydrous conditions but hydrolyzes slowly in acidic media, yielding cyclohexanone and hydroxylamine derivatives.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-cyclohexyl-2-hydroxyiminopropan-1-one

InChI

InChI=1S/C9H15NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h8,12H,2-6H2,1H3

InChI Key

GIYZJSLQVOWCAR-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

The phenyl oxime belongs to the oxime and thiosemicarbazone family of ligands. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
1-Phenyl-1,2-propanedione-2-oxime C₉H₉NO₂ 163.18 Oxime, ketone Urea detection , Cu/Ni analysis
1,2-Cyclohexanedione dioxime (Nioxime) C₆H₁₀N₂O₂ 142.16 Dioxime Metal chelation (e.g., Ni, Co)
5-Bromosalicylaldehyde thiosemicarbazone C₈H₈BrN₃OS 290.14 Thiosemicarbazone, aromatic Co(II) determination
Furfuraldehyde thiosemicarbazone C₆H₇N₃OS 169.20 Thiosemicarbazone, aldehyde Cd/Co analysis

Key Observations :

  • Substituent Effects : The phenyl group in phenyl oxime enhances UV-vis absorption properties compared to aliphatic analogs like Nioxime, making it more suitable for colorimetric assays .
  • Chelation Efficiency: Thiosemicarbazones (e.g., 5-bromosalicylaldehyde thiosemicarbazone) exhibit higher selectivity for transition metals due to their S and N donor atoms, whereas phenyl oxime relies on oxime and ketone groups for coordination .
Analytical Performance
Compound Target Analyte Detection Limit Linear Range Interference Notes
Phenyl oxime Urea 0.25 µmol 0–100 µmol Perchloric acid extracts cause 5–10% absorbance depression
Phenyl oxime thiosemicarbazone Cu(II)/Ni(II) 0.05 µg/mL 0.1–4.0 µg/mL EDTA masks Fe(III) interference
Nioxime Ni(II) 0.1 ppm 0.5–10 ppm Limited interference from Zn/Cd
Furfuraldehyde thiosemicarbazone Cd/Co 0.02 µg/mL 0.05–2.0 µg/mL Requires pH 6–7 for stability

Key Observations :

  • Sensitivity : Phenyl oxime’s thiosemicarbazone derivative achieves lower detection limits for Cu(II)/Ni(II) (0.05 µg/mL) compared to Nioxime’s Ni(II) detection (0.1 ppm), likely due to enhanced electron-withdrawing effects from the phenyl group .
  • Application Scope : While phenyl oxime is versatile (urea and metals), Nioxime and furfuraldehyde thiosemicarbazone are specialized for specific metals .
Methodological Comparisons
  • Urea Detection : Phenyl oxime-based colorimetry competes with HPLC methods using 9-xanthydrol derivatives, which offer higher precision but require longer reaction times (5 min vs. 45 min for oxime) .

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclohexyl-1,2-propanedione-2-oxime, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclohexylation of propanedione derivatives followed by oximation. Key steps include:

  • Cyclohexyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation using cyclohexyl halides or alcohols (e.g., cyclohexyl chloride ).
  • Oxime formation using hydroxylamine under controlled pH (4–6) to avoid over-oxidation .
    Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to minimize side reactions (e.g., dimerization). Solubility in polar aprotic solvents (e.g., acetone, DMF) enhances reaction homogeneity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 220–260 nm) or GC-MS for volatile derivatives.
  • Spectroscopy :
    • IR : Confirm oxime group (N–O stretch at ~1630 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) .
    • NMR : 1^1H NMR should show cyclohexyl protons (δ 1.2–2.0 ppm) and oxime proton (δ 8.5–9.5 ppm) .
  • Elemental Analysis : Verify C, H, N, O ratios match theoretical values (e.g., C9_9H13_{13}NO3_3) .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence the reactivity of the oxime moiety in catalytic or photochemical applications?

Answer: The bulky cyclohexyl group reduces accessibility of the oxime group, impacting:

  • Catalytic Activity : Slower kinetics in metal-ligand coordination (e.g., Pd-catalyzed cross-coupling) due to steric hindrance .
  • Photostability : Enhanced stability under UV exposure compared to aryl-substituted analogs (e.g., 1-phenyl derivatives ) due to reduced π-conjugation.
    Experimental validation requires comparative kinetic studies and computational modeling (DFT for steric energy calculations) .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?

Answer: Discrepancies arise from polymorphic forms or residual solvents. Mitigation strategies:

  • Standardized Protocols : Use saturated solutions with equilibration (>24 hrs) and gravimetric analysis .
  • Temperature Control : Document solubility at 20°C (e.g., 1.3 g/L in water vs. higher in ethanol ).
  • XRD/PXRD : Identify crystalline vs. amorphous phases affecting solubility .

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

Answer:

  • PPE : Nitrile gloves (EN 374), safety goggles (EN 166), and lab coats (EN 340) .
  • Ventilation : Use fume hoods for reactions releasing NOx_x or HCl (e.g., acid-catalyzed oximation) .
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Q. How can computational methods predict the environmental persistence of this compound?

Answer:

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation (log P ~1.8 ).
  • Metabolic Pathways : Predict hydrolysis (half-life in water >60 days) or microbial degradation using EPI Suite .
    Experimental validation via OECD 301B ready biodegradability testing is recommended .

Methodological Challenges and Solutions

Q. What experimental designs minimize byproduct formation during scale-up of this compound synthesis?

Answer:

  • Flow Chemistry : Continuous processing reduces thermal degradation .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks oxime formation in real time .
  • Purification : Gradient recrystallization (hexane/ethyl acetate) removes unreacted cyclohexyl precursors .

Q. How do researchers validate the oxidative stability of this compound in long-term storage?

Answer:

  • Accelerated Aging : Expose samples to 40°C/75% RH for 6 months; monitor via TGA/DSC for decomposition thresholds .
  • HPLC Stability Indicating Methods : Detect degradation products (e.g., cyclohexanol or nitrosamines) .

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